N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
CAS No.:
Cat. No.: VC15270157
Molecular Formula: C19H18FN3O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18FN3O3 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17-18(23-26-22-17)21-19(24)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24) |
| Standard InChI Key | OHDXDMSIWDSMCK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F |
Introduction
Synthesis and Preparation
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves multi-step chemical reactions. These steps may include:
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Formation of the Oxadiazole Ring: This involves the reaction of appropriate precursors to form the oxadiazole core.
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Attachment of the Butoxyphenyl Group: This step involves coupling reactions to attach the butoxyphenyl moiety to the oxadiazole ring.
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Introduction of the Fluorobenzamide Moiety: This involves amide formation reactions to attach the fluorobenzamide group.
| Synthesis Step | Description |
|---|---|
| 1. Oxadiazole Formation | Reaction of precursors to form the oxadiazole core |
| 2. Butoxyphenyl Attachment | Coupling reactions to attach the butoxyphenyl group |
| 3. Fluorobenzamide Introduction | Amide formation to attach the fluorobenzamide group |
Comparison with Similar Compounds
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can be compared to other oxadiazole derivatives:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide | 898611-26-2 | C20H20ClN3O4 | Chlorophenoxy group, potential for different biological activity |
| N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide | Not available | C21H22N3O4 | Ethoxybenzamide moiety, potential anti-inflammatory and anticancer properties |
Future Research Directions
Further research is needed to fully explore the properties and applications of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide. This includes:
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In Vitro and In Vivo Studies: To assess its biological activities and potential toxicity.
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Molecular Docking Studies: To understand its interaction with biological targets.
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Synthetic Optimization: To improve yield and purity for industrial applications.
Given the lack of specific data on this compound, these studies would provide valuable insights into its potential uses and limitations.
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